molecular formula C4H10O4S B14244802 Methoxymethyl ethanesulfonate CAS No. 222528-47-4

Methoxymethyl ethanesulfonate

Cat. No.: B14244802
CAS No.: 222528-47-4
M. Wt: 154.19 g/mol
InChI Key: BBLBEOHNXVJDBT-UHFFFAOYSA-N
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Description

Methoxymethyl ethanesulfonate is an organosulfur compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a methoxymethyl group attached to an ethanesulfonate moiety. It is a colorless liquid that is often used as a reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl ethanesulfonate can be synthesized through the reaction of methoxymethyl chloride with ethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Produces ethanesulfonic acid derivatives.

    Reduction: Yields simpler sulfur compounds.

    Substitution: Results in various substituted ethanesulfonate derivatives.

Scientific Research Applications

Methoxymethyl ethanesulfonate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methoxymethyl ethanesulfonate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to modifications in the structure and function of these molecules, which is useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Another alkylating agent with similar properties but different alkyl group.

    Methyl methanesulfonate: Similar in structure but with a methyl group instead of a methoxymethyl group.

Uniqueness: Methoxymethyl ethanesulfonate is unique due to its methoxymethyl group, which imparts distinct reactivity and properties compared to other sulfonate esters. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective.

Properties

CAS No.

222528-47-4

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

IUPAC Name

methoxymethyl ethanesulfonate

InChI

InChI=1S/C4H10O4S/c1-3-9(5,6)8-4-7-2/h3-4H2,1-2H3

InChI Key

BBLBEOHNXVJDBT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OCOC

Origin of Product

United States

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